molecular formula C11H12N2O B11907035 6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one CAS No. 922527-19-3

6-(Propan-2-yl)-1,7-naphthyridin-8(7H)-one

Cat. No.: B11907035
CAS No.: 922527-19-3
M. Wt: 188.23 g/mol
InChI Key: JJNIYLSRBQOHFR-UHFFFAOYSA-N
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Description

6-Isopropyl-1,7-naphthyridin-8(7H)-one is a heterocyclic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and isopropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-Isopropyl-1,7-naphthyridin-8(7H)-one may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The choice of raw materials, reaction conditions, and purification methods are optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but may include the use of acids, bases, or specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may yield naphthyridine alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Isopropyl-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridine: A parent compound with similar structural features.

    6-Methyl-1,7-naphthyridin-8(7H)-one: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

6-Isopropyl-1,7-naphthyridin-8(7H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

922527-19-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-propan-2-yl-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C11H12N2O/c1-7(2)9-6-8-4-3-5-12-10(8)11(14)13-9/h3-7H,1-2H3,(H,13,14)

InChI Key

JJNIYLSRBQOHFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C(=O)N1)N=CC=C2

Origin of Product

United States

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